2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride
Overview
Description
- A22 hydrochloride, also known as MreB Perturbing Compound A22, is a benzylisothiourea compound.
- It interacts with the ATP binding site of MreB rapidly and reversibly.
- A22 perturbs the normal rod shape formation in bacterial cells and inhibits chromosome partitioning in Escherichia coli (E. coli), ultimately inhibiting bacterial growth .
Mechanism of Action
Target of Action
The primary target of the MreB Perturbing Compound A22, also known as 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride or A22 hydrochloride, is the MreB protein . MreB is a prokaryotic actin-like protein that plays a crucial role in maintaining the rod shape of many bacteria . It is involved in cell division, chromosome segregation, and cell polarity .
Mode of Action
A22 interacts with the ATP binding site of MreB . This interaction is rapid and reversible . By binding to MreB, A22 inhibits the normal function of MreB, leading to changes in the bacterial cell .
Biochemical Pathways
The interaction of A22 with MreB affects the normal rod shape formation of bacterial cells . It also inhibits chromosome partitioning in E. coli . This suggests that A22 may affect the biochemical pathways related to cell shape maintenance and chromosome segregation in bacteria .
Pharmacokinetics
It is known that a22 is a cell-permeable compound , suggesting that it can readily enter bacterial cells to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, Excretion) properties of A22.
Result of Action
The action of A22 leads to significant changes in the morphology of bacterial cells. It has been reported to convert rod-shaped E. coli to round cells . It also blocks DNA segregation without affecting DNA replication . These effects result in the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
MreB Perturbing Compound A22 plays a crucial role in biochemical reactions by interacting with the ATP binding site of MreB rapidly and reversibly . MreB is an essential protein in bacteria that is involved in maintaining cell shape, polarity, and chromosome segregation. By binding to the ATP binding site of MreB, MreB Perturbing Compound A22 inhibits the polymerization of MreB, leading to the disruption of the bacterial cytoskeleton . This interaction prevents the normal rod shape formation of bacteria and inhibits chromosome partitioning, ultimately leading to growth inhibition .
Cellular Effects
MreB Perturbing Compound A22 has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts the actin cytoskeleton, leading to changes in cell shape and increased cell permeability . This compound also affects cell signaling pathways by altering the transport of molecules across the cell membrane. Additionally, MreB Perturbing Compound A22 influences gene expression by inhibiting the proper segregation of chromosomes during cell division . These cellular effects result in the inhibition of bacterial growth and the potential for increased susceptibility to antibiotics .
Molecular Mechanism
The molecular mechanism of MreB Perturbing Compound A22 involves its binding interactions with the ATP binding site of MreB . By inhibiting the polymerization of MreB, this compound disrupts the bacterial actin cytoskeleton, leading to changes in cell shape and function . The inhibition of MreB polymerization also affects the proper segregation of chromosomes, resulting in growth inhibition and altered gene expression . These molecular interactions highlight the importance of MreB Perturbing Compound A22 in studying bacterial cell biology and developing new antibacterial strategies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MreB Perturbing Compound A22 can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that MreB Perturbing Compound A22 remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to this compound may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions for accurate results .
Preparation Methods
- The synthetic route for A22 hydrochloride involves the reaction of 3,4-dichlorobenzylisothiourea with hydrochloric acid.
- Industrial production methods may vary, but the compound can be synthesized through straightforward chemical reactions.
Chemical Reactions Analysis
- A22 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the desired modifications.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: A22 is used as an MreB polymerization inhibitor, disrupting bacterial actin cytoskeleton.
Biology: It helps study cell shape regulation and bacterial division.
Medicine: A22 acts as an antibiotic adjuvant, enhancing the effects of other antibiotics.
Industry: Its applications may extend to antimicrobial coatings and biofilm prevention.
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJNMXMOMSWRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385285 | |
Record name | MreB Perturbing Compound A22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22816-60-0 | |
Record name | Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22816-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 28121 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022816600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22816-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 22816-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 22816-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MreB Perturbing Compound A22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22816-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does A22 hydrochloride exert its antibacterial effect? What are the downstream consequences of its interaction with its target?
A1: A22 hydrochloride targets the bacterial cytoskeletal protein MreB. [, ] This protein is crucial for maintaining the rod-like shape of Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. [, ] By inhibiting MreB, A22 hydrochloride disrupts cell shape, leading to a transition from rod-shaped bacilli to coccoid forms. [] This disruption ultimately impairs bacterial growth and survival. [, ]
Q2: The studies mention A22 hydrochloride exhibiting synergistic effects with certain antibiotics. Could you elaborate on this synergism and its significance?
A2: The research demonstrates that A22 hydrochloride acts synergistically with several conventional antibiotics, enhancing their efficacy against Pseudomonas aeruginosa and Escherichia coli. [] For instance, A22 hydrochloride showed strong synergistic effects with ceftazidime and meropenem against Pseudomonas aeruginosa and with cefoxitin and azithromycin against Escherichia coli. [] This synergy is particularly significant in the context of rising antibiotic resistance. By combining A22 hydrochloride with existing antibiotics, it might be possible to overcome resistance mechanisms, revive the effectiveness of older drugs, and potentially reduce the required dosages, thereby minimizing side effects. []
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